2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide
Description
This compound is a 1,2,4-triazole-derived acetamide featuring a 3-ethoxyphenyl substituent at the 5-position of the triazole ring and a 5-chloro-2-methylphenyl group attached to the acetamide nitrogen. The structure combines a sulfur-linked triazole core with aromatic substituents, which are critical for modulating biological activity and physicochemical properties. The 5-chloro-2-methylphenyl moiety introduces steric and electronic effects that may influence receptor binding or metabolic stability .
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-27-15-6-4-5-13(9-15)18-23-24-19(25(18)21)28-11-17(26)22-16-10-14(20)8-7-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
YLUDZKYHNJSUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring, a critical step that dictates subsequent functionalization. A common approach involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For this compound, 3-ethoxyphenyl-substituted thiosemicarbazide undergoes cyclization in the presence of acetic acid under reflux conditions (90–100°C, 6–8 hours) to yield 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol. This intermediate serves as the foundational scaffold for further modifications.
Key parameters influencing triazole formation:
Thioether Formation via Nucleophilic Substitution
The thiol group (-SH) of the triazole intermediate reacts with α-haloacetamide derivatives to form the thioether (-S-) linkage. For this compound, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide is employed as the electrophilic partner. The reaction proceeds in anhydrous ethanol under basic conditions (pH 8–9) facilitated by cesium carbonate (Cs₂CO₃), which deprotonates the thiol to generate a thiolate nucleophile.
Reaction conditions :
-
Molar ratio : A 1:1.2 ratio of triazole-thiol to α-chloroacetamide minimizes side products.
-
Time : 4–6 hours at 60–70°C achieves >85% conversion.
Acetamide Coupling and Final Product Isolation
The coupled product is purified via recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluents. Yields typically range from 72% to 88%, depending on the purity of intermediates.
Optimization of Reaction Conditions
Catalytic Systems
Catalysts play a pivotal role in enhancing reaction kinetics and selectivity:
| Catalyst | Role | Yield Improvement | Source |
|---|---|---|---|
| Cs₂CO₃ | Base for thiolate generation | +15–20% | |
| Polymer-DMAP | Phase-transfer catalyst | +10% | |
| Triethylamine | Scavenges HCl byproduct | +5% |
The use of polymer-supported catalysts (e.g., Reillex 425) enables catalyst recycling without loss of activity, reducing production costs.
Solvent Effects
Solvent choice impacts both reaction rate and product stability:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Notes |
|---|---|---|---|
| DMSO | 46.7 | 0.45 | High polarity stabilizes ions |
| Ethanol | 24.3 | 0.32 | Eco-friendly, moderate yield |
| Acetonitrile | 37.5 | 0.28 | Inert but slow kinetics |
Ethanol emerges as a balanced choice for large-scale synthesis due to its low toxicity and ease of removal.
Industrial Scalability Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems addresses scalability challenges:
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/kg) | Reusability | Environmental Impact |
|---|---|---|---|
| Cs₂CO₃ | 1,200 | Low | High (Cs scarcity) |
| Polymer-DMAP | 950 | High (10+ cycles) | Low |
| K₂CO₃ | 150 | Moderate | Moderate |
Polymer-supported catalysts offer long-term economic advantages despite higher initial costs.
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediates
The triazole-thiol intermediate is prone to oxidation, forming disulfide byproducts. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds with similar triazole structures have demonstrated activity against human tumor cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | HeLa | 3.0 |
| Compound C | MCF-7 | <100 |
Enzyme Inhibition
The triazole moiety is known for its ability to interact with enzyme active sites, potentially leading to the inhibition of enzymatic functions. This characteristic makes it a candidate for developing enzyme inhibitors used in treating various diseases .
Key Findings
- Electron-Dongating Groups : The presence of electron-donating groups (e.g., methoxy) enhances biological activity.
- Substituent Effects : Modifications on the triazole ring significantly affect enzyme binding affinity and selectivity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for enzyme binding |
| Methoxy Group | Increases potency |
| Ethoxyphenyl Substitution | Enhances selectivity |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring.
- Introduction of ethoxyphenyl and chloro-methylphenyl groups.
- Optimization for yield and purity using continuous flow reactors.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds with potential anticancer activity. For instance, novel derivatives containing triazole moieties have shown promising results against various cancer cell lines with low micromolar GI50 levels .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1,2,4-triazole acetamides with diverse substituents. Key structural analogues include:
- This electron-donating group may also influence π-π stacking or hydrogen bonding in target interactions . 2-Pyridyl (AS111): The nitrogen-rich pyridine ring introduces polar interactions, contributing to AS111’s superior anti-inflammatory activity . 3-Chlorophenyl: The electron-withdrawing chloro group may enhance binding affinity to cyclooxygenase-2 (COX-2) but increase toxicity risks .
Pharmacological Activity
- Anti-Inflammatory Activity: AS111 (2-pyridyl analogue) showed 1.28× higher activity than diclofenac in formalin-induced edema models, attributed to COX-2 inhibition . The target compound’s 3-ethoxyphenyl group may optimize COX-2 binding through a balance of lipophilicity and electronic effects, though experimental validation is needed.
Anti-Exudative Activity :
Physicochemical Properties
- Melting Points: Analogues with phenoxymethyl or methoxyphenyl groups exhibit melting points ranging from 96°C to 148°C . The target compound’s ethoxy group may lower the melting point slightly due to reduced crystallinity.
- Spectral Data :
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN5O2S , with a molecular weight of 417.9 g/mol . It features a triazole ring known for its ability to interact with various biological targets. The structural composition includes:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide |
| InChI Key | FGYPRSHEJDRLEL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, inhibiting their functions. This can lead to various therapeutic effects:
- Antifungal Activity : The triazole ring is known for its antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
- Anticancer Potential : The compound has shown promise in disrupting cellular processes involved in tumor growth and proliferation.
- Antidepressant Effects : Similar triazole derivatives have been studied for their potential antidepressant activities in animal models .
Biological Activity Studies
Research has demonstrated that compounds similar to 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)] exhibit a range of biological activities:
Anticancer Activity
In vitro studies have indicated that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines. For instance:
- Compounds with similar structures exhibited IC50 values against human breast cancer (MCF-7) cells ranging from 27.3 μM to 6.2 μM , indicating significant cytotoxicity .
Antifungal Activity
The compound's structural features suggest potential efficacy against fungal infections. Triazole derivatives have been widely recognized for their role in antifungal therapy by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .
Antimicrobial Properties
Mercapto-substituted 1,2,4-triazoles have demonstrated broad-spectrum antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Antidepressant Activity : A study synthesized a series of triazole derivatives and screened them for antidepressant activity using the tail suspension test (TST) in mice, revealing promising results compared to standard treatments .
- Chemotherapeutic Effects : Research on mercapto-substituted triazoles indicated their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .
Q & A
Q. Progress Monitoring :
- Thin-Layer Chromatography (TLC) tracks intermediate conversions (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) .
- NMR Spectroscopy confirms key signals, such as the thioether methylene (δ ~4.0 ppm) and aromatic protons (δ 6.9–7.5 ppm) .
Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?
Basic Research Question
- ¹H/¹³C NMR : Identifies substituent environments (e.g., 3-ethoxyphenyl’s methoxy at δ 1.3–1.5 ppm for ethyl and δ 3.8–4.0 ppm for OCH2) .
- IR Spectroscopy : Detects carbonyl (C=O, 1660–1680 cm⁻¹) and amine (N–H, 3400–3500 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) confirm molecular weight .
Q. Priority Data :
- Disappearance of starting material signals (e.g., thiol protons at δ 3.1–3.3 ppm) .
- Consistency between experimental and calculated elemental analysis (C, H, N ±0.3%) .
How can researchers optimize synthesis conditions to improve yield and purity?
Advanced Research Question
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) for intermediates; switch to dichloromethane for acid-sensitive steps .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., chloroacetyl chloride addition) to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95%. Recrystallization in ethanol/water enhances crystalline form .
Q. Yield Improvements :
- Increasing equivalents of sodium hydride (1.5–2.0 eq.) boosts thioether formation efficiency from 55% to 78% .
How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be methodologically resolved?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
- Structural Analog Interference : Impurities from incomplete purification (e.g., residual starting materials with inherent activity) .
Q. Resolution Strategies :
Repetition with HPLC-Purified Compound (>99% purity) to exclude impurity effects .
Comparative SAR Studies : Test analogs (e.g., replacing 3-ethoxyphenyl with furan-2-yl) to isolate pharmacophoric groups .
Meta-Analysis : Aggregate IC50 values across studies to identify consensus targets (e.g., EGFR kinase inhibition at IC50 = 12.3 µM) .
What computational approaches predict this compound’s biological targets and binding modes?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Screens against PDB targets (e.g., EGFR [PDB: 1M17]), prioritizing triazole-thioether interactions with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .
- PASS Program : Predicts probability scores for antimicrobial (Pa = 0.72) and anticancer (Pa = 0.65) activities based on structural fingerprints .
- MD Simulations : 100-ns simulations assess binding stability; root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .
How does stability under varying pH and light impact experimental design for long-term studies?
Advanced Research Question
- pH Stability : Degrades at pH <3 (hydrolysis of acetamide) or >10 (triazole ring opening). Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays .
- Light Sensitivity : UV-Vis studies show 15% decomposition after 72-hr light exposure; store in amber vials at −20°C .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., new peak at Rf = 0.3) .
What structural analogs are most informative for structure-activity relationship (SAR) studies?
Advanced Research Question
Key analogs and their contributions:
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 3-ethoxyphenyl with furan-2-yl | Reduced cytotoxicity (IC50 ↑ from 8.2 µM to >50 µM) | |
| Substitution of 5-chloro-2-methylphenyl with 4-fluorophenyl | Enhanced antimicrobial activity (MIC ↓ from 32 µg/mL to 8 µg/mL) | |
| Allyl group introduction at triazole N-4 | Improved solubility (LogP ↓ from 3.1 to 2.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
